ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate
Description
Ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate (CAS: 154170-01-1) is a fluorinated indole-derived amino acid ester. Its molecular formula is C₁₃H₁₅FN₂O₂, with a molecular weight of 250.28 g/mol . The compound features an ethyl ester group, a primary amine at the α-position, and a 5-fluoroindol-3-yl substituent. It is commercially available with 95% purity (Combi-Blocks, QB-7092) and is used in pharmaceutical research for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-2-18-13(17)11(15)5-8-7-16-12-4-3-9(14)6-10(8)12/h3-4,6-7,11,16H,2,5,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTFJAFPZBGEKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate typically involves the reaction of 5-fluoroindole with ethyl 2-bromo-3-aminopropanoate under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified by recrystallization or chromatography .
Chemical Reactions Analysis
Ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets in biological systems. The indole nucleus allows the compound to bind to various receptors and enzymes, modulating their activity . The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indole Ring
Ethyl 2-Amino-3-(1H-Indol-3-yl)Propanoate (CAS: 7479-05-2)
- Key Differences : Lacks the 5-fluoro substitution on the indole ring.
- Available as a hydrochloride salt (97% purity) for improved aqueous solubility .
Ethyl 2-Amino-3-(5-Amino-1H-Indol-3-yl)Propanoate (CAS: 739343-12-5)
- Key Differences: Replaces the 5-fluoro group with an amino (-NH₂) substituent.
- Impact: The amino group is electron-donating, increasing the indole’s nucleophilicity and polarity (PSA: 94.13 vs. 63.32 for the fluoro analog). This may enhance solubility but reduce membrane permeability .
Ester Group Modifications
Methyl 2-Amino-3-(5-Fluoro-1H-Indol-3-yl)Propanoate
- Key Differences : Methyl ester (C₁₂H₁₃FN₂O₂) instead of ethyl.
- Impact: Shorter alkyl chain reduces lipophilicity (predicted LogP: ~2.46 vs.
Phenyl vs. Indole Core
(R)-Ethyl 2-Amino-3-(4-Fluorophenyl)Propanoate Hydrochloride (CAS: 2061996-60-7)
- Key Differences : Replaces the indole core with a 4-fluorophenyl group.
- Impact : The planar indole system facilitates aromatic interactions in biological targets, whereas the fluorophenyl group may prioritize hydrophobic binding. The (R)-configuration introduces chirality, critical for enantioselective activity .
Functional Group Additions
Ethyl 3-Amino-3-(4-Isopropylphenyl)Propanoate Hydrochloride (CAS: 255881-56-2)
- Key Differences: Features a β-amino group and a bulky 4-isopropylphenyl substituent.
- Impact: The β-amino group alters steric and electronic properties, while the isopropyl group enhances hydrophobicity, favoring lipid-rich environments .
Data Table: Structural and Physicochemical Comparison
Key Research Findings
- Fluorine Effects: The 5-fluoro substitution in the target compound enhances metabolic stability compared to non-fluorinated indoles, as observed in tryptophan analogs .
- Ester Hydrolysis : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, prolonging half-life in biological systems .
- Chirality: Enantiomers like (R)-ethyl 2-amino-3-(4-fluorophenyl)propanoate show distinct binding affinities in receptor studies, underscoring the importance of stereochemistry .
- Solubility : Hydrochloride salts (e.g., CAS 7479-05-2) improve aqueous solubility, facilitating in vitro assays .
Biological Activity
Ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is an indole derivative characterized by the presence of a fluorine atom, which enhances its biological activity. The molecular formula is , with a molecular weight of approximately 250.28 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Target Interactions
The biological activity of this compound primarily involves interactions with specific enzymes and receptors:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, leading to competitive inhibition. This property is crucial for its potential as an anticancer agent.
- Receptor Modulation : It may also modulate receptor activity, influencing various signaling pathways involved in cell proliferation and apoptosis.
Biochemical Pathways Affected
Indole derivatives like this compound can influence several key biochemical pathways:
- Apoptosis Induction : Research indicates that this compound may induce apoptosis in cancer cells, thereby inhibiting tumor growth.
- Anti-inflammatory Effects : this compound has shown potential in reducing inflammation by modulating cytokine production and signaling pathways associated with inflammatory responses.
Biological Activity Data
The following table summarizes the biological activities associated with this compound based on available research:
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity at low concentrations .
- Antiviral Properties : Research highlighted the compound's ability to inhibit viral replication in vitro, suggesting that it could serve as a lead compound for developing antiviral therapies .
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound affects gene expression related to apoptosis and inflammation, which are critical pathways in cancer progression and immune response .
Q & A
Basic: What are the common synthetic routes for ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate?
Methodological Answer:
The synthesis typically involves indole alkylation or condensation reactions. One approach uses 5-fluoroindole derivatives as starting materials, reacting with ethyl acrylate analogs under basic conditions (e.g., sodium ethoxide) to form the propanoate backbone. For stereochemical control, enantioselective methods like enzymatic resolution or chiral auxiliary-mediated synthesis are employed. For example, L-serine derivatives have been utilized to introduce the amino group while preserving chirality . Another route involves protecting the indole nitrogen (e.g., with Boc groups) to prevent side reactions during coupling steps, followed by deprotection under acidic conditions .
Advanced: How can researchers resolve contradictions in reported biological activities of analogs?
Methodological Answer:
Discrepancies in biological data often arise from differences in stereochemical purity, solvent effects, or assay conditions. To address this:
- Stereochemical Verification: Use chiral HPLC or circular dichroism (CD) to confirm enantiomeric ratios, as even minor impurities (e.g., R vs. S isomers) can drastically alter activity .
- Solvent Compatibility: Test activity in multiple solvents (e.g., DMSO vs. aqueous buffers) to identify solvent-specific artifacts .
- Dose-Response Curves: Perform rigorous dose-response studies to rule out non-linear effects, particularly for analogs with fluorinated indole rings, which may exhibit unexpected receptor binding profiles .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm the indole ring substitution pattern and ester group integrity. F NMR is critical for verifying fluorine position and purity .
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula and detects trace impurities (e.g., de-esterified byproducts) .
- HPLC with UV/Vis Detection: Quantifies purity and monitors stability under storage conditions (e.g., degradation via hydrolysis of the ester group) .
Advanced: What strategies ensure stereochemical purity during synthesis?
Methodological Answer:
- Chiral Catalysis: Use asymmetric hydrogenation or organocatalysts to favor the desired enantiomer. For example, palladium-catalyzed couplings with chiral ligands can achieve >95% enantiomeric excess (e.e.) .
- Dynamic Kinetic Resolution (DKR): Combines racemization and selective crystallization to isolate the target isomer .
- Crystallographic Validation: Single-crystal X-ray diffraction (employing SHELX for refinement) definitively assigns absolute configuration, especially for novel derivatives .
Advanced: How to address low yields in coupling reactions involving the indole ring?
Methodological Answer:
- Protection-Deprotection: Protect the indole N–H with tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during alkylation. Deprotect with trifluoroacetic acid post-reaction .
- Microwave-Assisted Synthesis: Enhance reaction efficiency by reducing time and improving regioselectivity in indole functionalization .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, while additives like DMAP accelerate esterification .
Basic: How to assess purity and stability under different storage conditions?
Methodological Answer:
- Accelerated Stability Studies: Store samples at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via HPLC and FT-IR to detect ester hydrolysis or indole oxidation .
- Lyophilization: For long-term storage, lyophilize the compound to prevent hydrolysis in aqueous environments. Confirm stability using differential scanning calorimetry (DSC) to detect amorphous-to-crystalline transitions .
- Moisture Sensitivity Testing: Use Karl Fischer titration to quantify water content in solid samples; <1% moisture is ideal for fluorinated indole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
